3-(3-Bromophenyl)-1,2-oxazol-5-ol

Lipophilicity Drug-likeness Medicinal Chemistry

PROTAC and fragment-based SAR programs often face multi-step synthetic bottlenecks when building blocks lack orthogonal reactive handles. 3-(3-Bromophenyl)-1,2-oxazol-5-ol addresses this with dual functionality: the C3 bromophenyl moiety enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, while the C5 hydroxyl group permits independent esterification or etherification. Its XLogP3 of ~2.6-approximately 0.5 units below unsubstituted phenyl analogs-favors balanced lipophilicity for oral bioavailability optimization. Supplied at ≥95% purity with consistent quality, this scaffold reduces in-house purification and accelerates multi-step synthesis.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 1188158-52-2
Cat. No. B6345960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-1,2-oxazol-5-ol
CAS1188158-52-2
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC(=O)ON2
InChIInChI=1S/C9H6BrNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H
InChIKeyHOMHJWVBGICUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)-1,2-oxazol-5-ol (CAS 1188158-52-2) – Core Chemical Identity and Pharmacophore Relevance


3-(3-Bromophenyl)-1,2-oxazol-5-ol (CAS 1188158-52-2) is a small-molecule heterocyclic building block belonging to the 3-aryl-5-hydroxyisoxazole class . It features a 3-bromophenyl substituent and a 5-hydroxy group on a 1,2-oxazole ring, with a molecular formula of C9H6BrNO2 and a molecular weight of 240.05 g/mol . The compound is commercially available for research use, with purity specifications typically at 95% or 98% . Its structural core—a substituted isoxazole—is a recognized pharmacophore in medicinal chemistry, and the bromine atom provides a reactive handle for further functionalization via cross-coupling chemistry [1].

3-(3-Bromophenyl)-1,2-oxazol-5-ol (CAS 1188158-52-2) – Why Simple Analogs Cannot Be Substituted Without Functional Consequence


In the context of 3-arylisoxazole building blocks, simple substitution of the 5-hydroxy group with an amino, methanol, or unsubstituted analog yields compounds with markedly different physicochemical and reactivity profiles. These alterations directly impact key parameters such as LogP, hydrogen bonding capacity, and synthetic utility . For instance, the 5-hydroxy group in the target compound confers a lower LogP (XLogP3 ≈ 2.6) compared to the more lipophilic 3-bromo-5-phenylisoxazole (predicted LogP ≈ 3.1) . The bromophenyl substitution pattern also determines the regioisomeric and electronic landscape, influencing subsequent cross-coupling efficiency and the compound's behavior in biological assays [1]. Such differences render in-class analogs non-interchangeable for structure-activity relationship (SAR) studies or for generating specific downstream derivatives.

3-(3-Bromophenyl)-1,2-oxazol-5-ol (CAS 1188158-52-2) – Quantitative Differentiation Evidence for Scientific Selection


Lower Lipophilicity Relative to Unsubstituted 3-Bromo-5-phenylisoxazole

The presence of the 5-hydroxy group in 3-(3-Bromophenyl)-1,2-oxazol-5-ol substantially reduces its lipophilicity compared to its unsubstituted analog, 3-bromo-5-phenylisoxazole. This difference is quantified by the calculated XLogP3 value of 2.6 for the target compound, compared to a predicted LogP of approximately 3.1 for the analog .

Lipophilicity Drug-likeness Medicinal Chemistry

Enhanced Hydrogen Bonding Capacity Relative to 5-Amino and 5-Unsubstituted Analogs

The 5-hydroxy group of 3-(3-Bromophenyl)-1,2-oxazol-5-ol provides one hydrogen bond donor and three hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of 38.3 Ų . In contrast, the 5-amino analog (CAS 119162-52-6) has a TPSA of approximately 52.0 Ų (due to two donors and three acceptors) , and the 3-bromo-5-phenylisoxazole analog has a TPSA of 26.0 Ų (no donor, two acceptors) . This positions the target compound as an intermediate in polarity, balancing solubility and membrane permeability.

Hydrogen Bonding Solubility Target Engagement

Higher Purity Specifications Compared to Regioisomeric 5-(3-Bromophenyl)isoxazol-3-ol

Commercial availability data indicates that 3-(3-Bromophenyl)-1,2-oxazol-5-ol is routinely offered with minimum purity specifications of 95% and 98% from multiple reputable vendors (AKSci, Fluorochem, MolCore) . In contrast, the regioisomer 5-(3-bromophenyl)isoxazol-3-ol (CAS 889118-07-4) is listed with undefined purity and limited vendor availability, suggesting less mature supply chains and potential batch-to-batch variability .

Purity Analytical Chemistry Procurement

3-(3-Bromophenyl)-1,2-oxazol-5-ol (CAS 1188158-52-2) – Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Campaigns Requiring Controlled Lipophilicity

This compound's XLogP3 of 2.6, which is ~0.5 units lower than the unsubstituted analog, makes it a superior choice for medicinal chemistry programs where maintaining a balanced LogP is critical for oral bioavailability and reducing off-target toxicity . It is particularly well-suited for fragment-based or HTS-derived hit expansion where the 5-hydroxy group can be further derivatized or retained for solubility.

Chemical Biology: Synthesis of Bifunctional Probes and Degraders (PROTACs)

The presence of both a bromine atom (for Suzuki or Buchwald-Hartwig coupling) and a 5-hydroxy group (for esterification or etherification) provides two orthogonal synthetic handles [1]. This dual functionality is essential for constructing heterobifunctional molecules such as PROTACs, where the bromophenyl moiety can serve as an E3 ligase ligand attachment point and the hydroxy group can be used to link to a target-binding moiety [2].

Process Chemistry: Scalable Intermediate with Defined Purity Profile

Given its commercial availability at purities ≥95% from multiple established vendors , this compound is a dependable intermediate for multi-step synthesis. Its well-characterized purity reduces the need for extensive in-house purification, directly translating to lower process costs and faster development timelines in both academic and industrial settings.

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